1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-amine
Overview
Description
“1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-amine” is a small molecule that controls the biological activity of MMP-9/MMP-13 . It is primarily used for Protease Inhibitors applications . The molecule has an empirical formula of C25H25N3O6S and a molecular weight of 495.55 .
Synthesis Analysis
The synthesis of similar compounds involves a multistep protocol. Initially, a compound is synthesized via the room-temperature stirring of 4-methoxybenzenesulfonyl chloride and ethyl ester . The resulting carboxylate is converted into carbohydrazide, which is refluxed with phenyl isothiocyanate and KOH to synthesize the product . A library of amides is stirred at room temperature with the compound to avail the targeted library of hybrids .
Physical and Chemical Properties Analysis
The compound is a solid with a white color . It is soluble in methanol (1 mg/mL) and DMSO (100 mg/mL) . The storage temperature is -20°C .
Scientific Research Applications
Asymmetric Synthesis
A study by Wünsch and Nerdinger (1999) outlines the asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines. The diastereoselective addition of homochiral (2-lithiophenyl)acetaldehyde acetals to sulfonylimine and arylimines is a key step. This process leads to primary amines and enantiomerically pure dihydroisoquinolines (Wünsch & Nerdinger, 1999).
Synthesis of Tetrahydroquinoline Derivatives
Sugiura et al. (1997) and Togo et al. (1996, 1997) discuss the synthesis of tetrahydroquinoline derivatives. Sugiura et al. demonstrated stereochemical aspects in the substitution reaction of tetrahydroisoquinoline derivatives with amines. Togo et al. detailed the cyclic amination onto aromatic rings of sulfonamides, leading to moderate to good yields of tetrahydroquinoline derivatives (Sugiura et al., 1997), (Togo et al., 1996), (Togo et al., 1997).
Synthesis of Specific Compounds
Hayun et al. (2012) synthesized 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3, 4-dihydroquinazolin-3-yl] benzene-1-sulfonamide. This compound was formed by reacting 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with chlorosulfonic acid, followed by amidation with ammonia gas (Hayun et al., 2012).
Development of Histone Deacetylase Inhibitors
Liu et al. (2015) describe the development of 1-arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines as potent histone deacetylase (HDAC) inhibitors. These compounds showed marked anti-HDAC activity and cytotoxicity to prostate cancer cells (Liu et al., 2015).
Mechanism of Action
Target of Action
The primary targets of the compound “1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-amine” are currently unknown . This compound is still under research and more studies are needed to identify its specific targets and their roles in biological systems.
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity. More research is needed to understand these influences.
Biochemical Analysis
Biochemical Properties
1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those involved in cell proliferation and apoptosis. This compound can alter gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing cellular function and reducing inflammation. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the production and degradation of various metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its function, as it interacts with different biomolecules in various cellular environments .
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-21-14-5-7-15(8-6-14)22(19,20)18-10-2-3-12-11-13(17)4-9-16(12)18/h4-9,11H,2-3,10,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBMIPUSMREDTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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